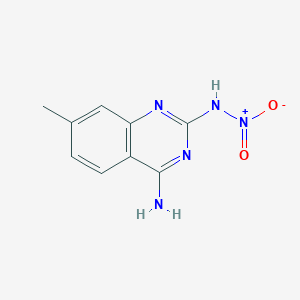
7-メチル-N2-ニトロキナゾリン-2,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N2-nitroquinazoline-2,4-diamine is an organic compound with the molecular formula C9H9N5O2 It is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
科学的研究の応用
7-methyl-N2-nitroquinazoline-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant bacteria.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and Chagas disease.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N2-nitroquinazoline-2,4-diamine typically involves the cyclization of 2-amino-5-nitrobenzonitrile with guanidine carbonate. This reaction yields 6-nitroquinazoline-2,4-diamine, which is then methylated at the 7-position using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions generally require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 7-methyl-N2-nitroquinazoline-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
7-methyl-N2-nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazoline derivatives.
Cyclization: Formation of polycyclic compounds with potential biological activity.
作用機序
The mechanism of action of 7-methyl-N2-nitroquinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. This inhibition leads to the disruption of bacterial growth and replication. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
- 6-nitroquinazoline-2,4-diamine
- 7-methylquinazoline-2,4-diamine
- N2,N4-disubstituted quinazoline-2,4-diamines
Uniqueness
7-methyl-N2-nitroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a methyl group on the quinazoline core enhances its reactivity and potential for diverse applications compared to its analogs.
特性
IUPAC Name |
N-(4-amino-7-methylquinazolin-2-yl)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-5-2-3-6-7(4-5)11-9(12-8(6)10)13-14(15)16/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGXMQKYHWEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














